![molecular formula C14H14N4O2S2 B2668435 N-[6-(propanoylamino)-1,3-thiazolo[5,4-f]benzothiazol-2-yl]propanamide CAS No. 518349-16-1](/img/structure/B2668435.png)
N-[6-(propanoylamino)-1,3-thiazolo[5,4-f]benzothiazol-2-yl]propanamide
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Overview
Description
“N-[6-(propanoylamino)-1,3-thiazolo[5,4-f]benzothiazol-2-yl]propanamide”, also known as PTB, is a compound that has gained attention in recent years due to its unique properties and potential applications in various fields of research and industry. It is a part of the thiazole family, which are important heterocyclic compounds exhibiting boundaryless biological activities .
Synthesis Analysis
The synthesis of thiazole derivatives, such as PTB, often involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, and more . For instance, a series of (2-aminothiazol-4-yl)methylesters were synthesized and investigated for their antitubercular activity .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis
The C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions . Various 2,5-diarylthiazole derivatives were synthesized in good yields .Scientific Research Applications
Corrosion Inhibition
Benzothiazole derivatives, including 2-(n-hexylamino)-4-(3′-N,N-dimethylamino-propyl)amino-6-(benzothiazol-2-yl)thio-1,3,5-s-triazine (BTC 6 T) and 2-(n-octylamino)-4-(3′-N,N-dimethylamino-propyl)amino-6-(benzothiazol-2-yl)thio-1,3,5-s-triazine (BTC 8 T), have been synthesized and studied for their corrosion inhibiting effect against steel in 1 M HCl solution. The study showcases their high efficiency in corrosion inhibition, attributed to their adsorption onto surfaces by both physical and chemical means, presenting a significant application in materials science and engineering (Hu et al., 2016).
Antimicrobial and Anticancer Activities
Another research domain for benzothiazole derivatives is in the development of compounds with potent antimicrobial, anti-inflammatory, and anticancer activities. Studies have demonstrated the synthesis of new benzothiazole derivatives with marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines. Some compounds synthesized also exhibit antimicrobial action, highlighting their potential in pharmaceutical applications (Zablotskaya et al., 2013).
Luminescent Properties
Benzothiazole derivatives have been explored for their luminescent properties, providing a flexible and simple fabrication process of white-light-emitting devices. By doping these compounds into a polymer matrix, an emission that lies at the saturated white-light region with specific chromaticity coordinates can be achieved. This application is particularly relevant in the development of new materials for optoelectronics and photonics (Lu et al., 2017).
Mechanism of Action
While the exact mechanism of action for PTB is not specified in the search results, it’s worth noting that thiazole derivatives have been found to exhibit a wide range of biological activities. For instance, some thiazole derivatives have shown inhibition of acetylcholinesterase (AChE) and Aβ1-42 aggregation .
properties
IUPAC Name |
N-[2-(propanoylamino)-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S2/c1-3-11(19)17-13-15-7-5-10-8(6-9(7)21-13)16-14(22-10)18-12(20)4-2/h5-6H,3-4H2,1-2H3,(H,15,17,19)(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOGJNRZDCJUDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC2=CC3=C(C=C2S1)N=C(S3)NC(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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